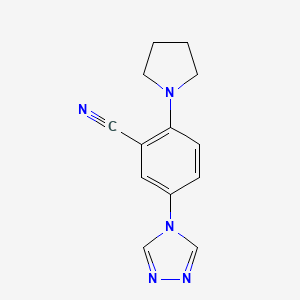
2-(Pyrrolidin-1-yl)-5-(4H-1,2,4-triazol-4-yl)benzonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Pyrrolidin-1-yl)-5-(4H-1,2,4-triazol-4-yl)benzonitrile is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties. This compound features a pyrrolidine ring, a triazole ring, and a benzonitrile moiety, making it a versatile molecule for various applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyrrolidin-1-yl)-5-(4H-1,2,4-triazol-4-yl)benzonitrile typically involves the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors under basic conditions.
Introduction of the Triazole Ring: The triazole ring can be introduced via a cycloaddition reaction, often using azides and alkynes under copper-catalyzed conditions.
Attachment of the Benzonitrile Moiety: This step usually involves a nucleophilic substitution reaction where the pyrrolidine-triazole intermediate reacts with a benzonitrile derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction conditions.
化学反应分析
Types of Reactions
2-(Pyrrolidin-1-yl)-5-(4H-1,2,4-triazol-4-yl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzonitrile moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed
Oxidation: Oxidized derivatives of the pyrrolidine or triazole rings.
Reduction: Reduced forms of the benzonitrile moiety.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
2-(Pyrrolidin-1-yl)-5-(4H-1,2,4-triazol-4-yl)benzonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2-(Pyrrolidin-1-yl)-5-(4H-1,2,4-triazol-4-yl)benzonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and target.
相似化合物的比较
Similar Compounds
- 2-(Pyrrolidin-1-yl)-5-(4H-1,2,4-triazol-4-yl)benzamide
- 2-(Pyrrolidin-1-yl)-5-(4H-1,2,4-triazol-4-yl)benzaldehyde
Uniqueness
2-(Pyrrolidin-1-yl)-5-(4H-1,2,4-triazol-4-yl)benzonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
生物活性
2-(Pyrrolidin-1-yl)-5-(4H-1,2,4-triazol-4-yl)benzonitrile (CAS No. 1269354-97-3) is a compound of significant interest in medicinal chemistry due to its unique structural properties, which include a pyrrolidine ring, a triazole ring, and a benzonitrile moiety. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C13H13N5, with a molecular weight of 239.28 g/mol. The chemical structure can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes or receptors. This interaction can modulate various biological pathways, making it a candidate for therapeutic applications.
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives with similar structures have shown efficacy against drug-resistant strains of Staphylococcus aureus and Mycobacterium tuberculosis .
Anticancer Potential
The compound has been evaluated for its anticancer properties. In vitro assays indicate that it may induce apoptosis in various cancer cell lines. For example, research has demonstrated that triazole derivatives can inhibit cell proliferation and induce programmed cell death in human glioblastoma and melanoma cells .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound 22h | Drug-resistant S. aureus | <10 | PPase inhibition |
| Compound 20 | A549 (lung cancer) | 15.64 | Apoptosis induction |
| Compound 13 | HCT116 (colon cancer) | <30 | Cytotoxic activity |
Study on Antimicrobial Activity
A study conducted on similar triazole compounds highlighted their potential as effective antimicrobial agents. The results showed that these compounds could inhibit the growth of Mycobacterium tuberculosis at low concentrations .
Study on Anticancer Activity
Another research focused on the anticancer effects of triazole derivatives demonstrated that certain modifications to the triazole ring significantly enhanced their cytotoxicity against cancer cell lines. The study concluded that the presence of specific substituents could improve the interaction with cancer-related targets .
属性
IUPAC Name |
2-pyrrolidin-1-yl-5-(1,2,4-triazol-4-yl)benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N5/c14-8-11-7-12(18-9-15-16-10-18)3-4-13(11)17-5-1-2-6-17/h3-4,7,9-10H,1-2,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OABKRYQGMOXGHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(C=C(C=C2)N3C=NN=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














